![molecular formula C18H13ClF2N2O3 B6560975 5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide CAS No. 1021216-53-4](/img/structure/B6560975.png)

5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

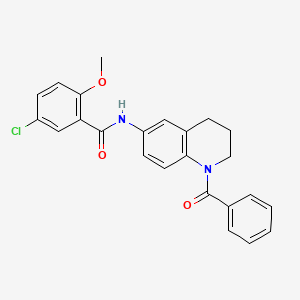

The compound “5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide” is a complex organic molecule. It contains several functional groups including an oxazole ring, a benzamide group, and a methoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing an oxygen atom and a nitrogen atom, is a key feature of this molecule. The difluorophenyl group is a phenyl (benzene) ring with two fluorine atoms attached, and the benzamide group consists of a benzene ring attached to an amide group .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the oxazole ring might undergo reactions at the nitrogen or oxygen atoms, the difluorophenyl group might undergo electrophilic aromatic substitution reactions, and the benzamide group might undergo reactions at the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene rings could give this compound both polar and nonpolar characteristics. Its solubility, melting point, boiling point, and other properties would depend on the specific arrangement of these groups .Scientific Research Applications

5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide has been studied in a range of scientific research applications due to its potential biological activities. It has been studied as an anti-cancer agent, with studies showing that it has the potential to inhibit the growth of various cancer cell lines. It has also been studied as an anti-inflammatory agent, with studies showing that it can reduce inflammation in various animal models. Additionally, it has been studied as an anti-microbial agent, with studies showing that it can inhibit the growth of various bacterial and fungal species.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide is not fully understood. However, studies have shown that it is able to interact with several targets, including the enzyme adenosine 5’-monophosphate-activated protein kinase (AMPK) and the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). It is thought that this compound is able to modulate the activity of these targets, leading to the desired biological effects.

Biochemical and Physiological Effects

This compound has been found to have a range of biochemical and physiological effects on cells and organisms. Studies have shown that it is able to inhibit the growth of various cancer cell lines, reduce inflammation in animal models, and inhibit the growth of various bacterial and fungal species. Additionally, it has been found to have anti-oxidant and anti-apoptotic effects on cells, as well as the ability to modulate the expression of various genes.

Advantages and Limitations for Lab Experiments

The use of 5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide in laboratory experiments has several advantages. It is a small molecule that can be easily synthesized and purified, and it has a wide range of biological activities. Additionally, it is relatively stable, making it suitable for long-term experiments. However, there are some limitations associated with the use of this compound in laboratory experiments. For example, its effects may vary depending on the cell type or organism being studied, and it may be toxic at high concentrations.

Future Directions

Given its potential applications in drug discovery and therapeutic development, there are a number of future directions for the study of 5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide. These include the further investigation of its mechanism of action, the development of more effective delivery systems, and the exploration of its effects on other cell types and organisms. Additionally, further research into its effects on gene expression, its potential synergistic effects with other drugs, and its potential for drug repurposing could also be explored.

Synthesis Methods

The synthesis of 5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide is achieved through a multi-step process. The first step involves the reaction of N-methyl-2-methoxybenzamide with 5-chloro-2,4-difluorophenyl isocyanate to form the desired product, this compound. This reaction is carried out in the presence of a catalytic amount of triethylamine in a solvent such as dichloromethane. The second step involves the purification of the product by column chromatography.

Properties

IUPAC Name |

5-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF2N2O3/c1-25-16-5-2-10(19)6-14(16)18(24)22-9-12-8-17(26-23-12)13-4-3-11(20)7-15(13)21/h2-8H,9H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTMKKDDOCBJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6560893.png)

![1-(4-methoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6560903.png)

![1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B6560908.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B6560915.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B6560923.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide](/img/structure/B6560927.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B6560935.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6560946.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6560955.png)

![5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B6560963.png)

![1-(furan-2-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B6560969.png)

![N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6560989.png)